3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and triazines. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes both sulfonamide and triazine moieties, contributes to its wide range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichlorobenzenesulfonamide with 4-ethoxy-6-phenyl-1,3,5-triazine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out in solvents such as dichloromethane, ethanol, or water, depending on the specific reaction requirements .
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, oxidized or reduced forms, and complex adducts with other organic molecules .
Scientific Research Applications
3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3,5-dichloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide stands out due to its unique combination of sulfonamide and triazine moieties. This structural feature contributes to its diverse chemical reactivity and broad range of biological activities .
Properties
Molecular Formula |
C18H15Cl2N5O4S |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)sulfonyl-3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C18H15Cl2N5O4S/c1-2-29-18-22-15(11-6-4-3-5-7-11)21-16(24-18)23-17(26)25-30(27,28)14-9-12(19)8-13(20)10-14/h3-10H,2H2,1H3,(H2,21,22,23,24,25,26) |
InChI Key |
FVPZJNOYHVOVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.